molecular formula C19H19NO B12898850 5-(1,3-Diphenylpropan-2-yl)-3-methyl-1,2-oxazole CAS No. 41027-45-6

5-(1,3-Diphenylpropan-2-yl)-3-methyl-1,2-oxazole

Cat. No.: B12898850
CAS No.: 41027-45-6
M. Wt: 277.4 g/mol
InChI Key: FUUULXXKWFQUNA-UHFFFAOYSA-N
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Description

5-(1,3-Diphenylpropan-2-yl)-3-methylisoxazole is a heterocyclic compound that features an isoxazole ring substituted with a 1,3-diphenylpropan-2-yl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-Diphenylpropan-2-yl)-3-methylisoxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 1,3-diphenylpropan-2-one with hydroxylamine hydrochloride to form an oxime intermediate, which is then cyclized to the isoxazole ring under acidic conditions . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of 5-(1,3-Diphenylpropan-2-yl)-3-methylisoxazole may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The use of catalysts and solvents that are environmentally friendly and cost-effective is also a consideration in large-scale production .

Chemical Reactions Analysis

Types of Reactions

5-(1,3-Diphenylpropan-2-yl)-3-methylisoxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The isoxazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the isoxazole ring .

Scientific Research Applications

5-(1,3-Diphenylpropan-2-yl)-3-methylisoxazole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 5-(1,3-Diphenylpropan-2-yl)-3-methylisoxazole exerts its effects involves interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

    1,3-Diphenylpropan-2-yl derivatives: These compounds share a similar core structure but differ in the substituents on the isoxazole ring.

    Isoxazole derivatives: Compounds with different substituents on the isoxazole ring can exhibit varying properties and activities.

Uniqueness

5-(1,3-Diphenylpropan-2-yl)-3-methylisoxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

41027-45-6

Molecular Formula

C19H19NO

Molecular Weight

277.4 g/mol

IUPAC Name

5-(1,3-diphenylpropan-2-yl)-3-methyl-1,2-oxazole

InChI

InChI=1S/C19H19NO/c1-15-12-19(21-20-15)18(13-16-8-4-2-5-9-16)14-17-10-6-3-7-11-17/h2-12,18H,13-14H2,1H3

InChI Key

FUUULXXKWFQUNA-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1)C(CC2=CC=CC=C2)CC3=CC=CC=C3

Origin of Product

United States

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